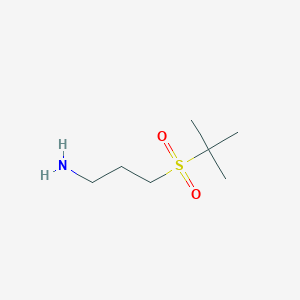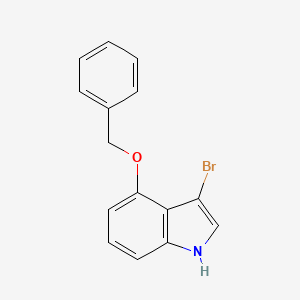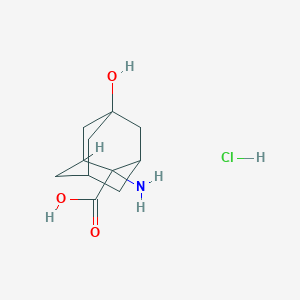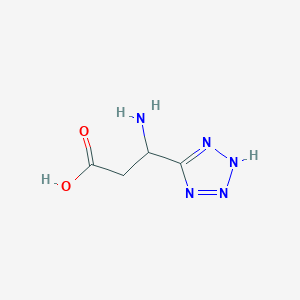![molecular formula C6H7N3O2 B13552819 2H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-4-carboxylic acid](/img/structure/B13552819.png)
2H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-4-carboxylic acid is a heterocyclic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of a fused bicyclic ring system, which includes a pyrazole ring fused to a pyrrole ring.
Preparation Methods
The synthesis of 2H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-4-carboxylic acid typically involves the reaction of diethyl acetylenedicarboxylate with arylhydrazines. This reaction produces key intermediates that bear two functional positions. The annellation to generate the maleimide moiety of the bicycle is then studied. An efficient palladium-catalyzed C-C and C-N bond formation via Suzuki–Miyaura or Buchwald–Hartwig coupling reactions in the C-6 position is also investigated from 6-chloropyrrolo[3,4-c]pyrazole-4,6-(2H,5H)-diones .
Chemical Reactions Analysis
2H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-4-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include palladium catalysts, bases like K2CO3, and solvents such as 1,4-dioxane. Major products formed from these reactions include polyfunctionalized pyrrolo[3,4-c]pyrazole derivatives .
Scientific Research Applications
2H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-4-carboxylic acid has several scientific research applications. It is used in medicinal chemistry as a pharmacophore for developing antibacterial, antifungal, and anticancer agents. The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool in drug discovery and development .
Mechanism of Action
The mechanism of action of 2H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to inhibit the activity of certain enzymes, leading to various biological effects. For example, it has been reported to act as a phosphatase inhibitor, which can modulate cellular signaling pathways .
Comparison with Similar Compounds
2H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-4-carboxylic acid can be compared with other similar compounds, such as pyrrolo[3,4-c]pyrazole-4,6-(2H,5H)-diones. These compounds share a similar fused bicyclic ring system but differ in their functional groups and substitution patterns. The unique structure of this compound allows it to exhibit distinct biological activities and chemical reactivity .
Properties
Molecular Formula |
C6H7N3O2 |
|---|---|
Molecular Weight |
153.14 g/mol |
IUPAC Name |
1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-4-carboxylic acid |
InChI |
InChI=1S/C6H7N3O2/c10-6(11)5-3-1-8-9-4(3)2-7-5/h1,5,7H,2H2,(H,8,9)(H,10,11) |
InChI Key |
CAJHCZALIIWAFI-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=NN2)C(N1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![4-[2-(4,5-Dibromothiophen-3-yl)-1,3-oxazol-5-yl]morpholine](/img/structure/B13552771.png)

![[(2,4-Dimethylphenyl)carbamoyl]methyl 2-chloropyridine-4-carboxylate](/img/structure/B13552782.png)
![1-[(2-Aminoethyl)sulfanyl]-2-methoxyethanehydrochloride](/img/structure/B13552791.png)


![3-{Octahydropyrrolo[3,4-c]pyrrole-2-carbonyl}benzoic acid hydrochloride](/img/structure/B13552809.png)


